1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium is a complex organic compound with the molecular formula C16H20N5O3+. This compound is characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium involves multiple steps, typically starting with the preparation of the pyridinium ring followed by the introduction of the amino, nitro, and oxopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino group, while oxidation can lead to the formation of various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium can be compared with other pyridinium derivatives, such as:
1-methyl-4-(dimethylamino)pyridinium: Known for its use in organic synthesis as a methylating agent.
1-(3-nitrophenyl)-4-(dimethylamino)pyridinium: Studied for its potential biological activities.
1-(2-amino-3-nitrophenyl)-4-(dimethylamino)pyridinium: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H20N5O3+ |
---|---|
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide |
InChI |
InChI=1S/C16H19N5O3/c1-19(2)12-6-9-20(10-7-12)11-8-15(22)18-13-4-3-5-14(16(13)17)21(23)24/h3-7,9-10H,8,11,17H2,1-2H3/p+1 |
InChI-Schlüssel |
YYRMYKITWHEIBS-UHFFFAOYSA-O |
SMILES |
CN(C)C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.